molecular formula C23H12Cl2N4O5 B148997 5-(4,6-Dichlorotriazinyl)aminofluorescein CAS No. 51306-35-5

5-(4,6-Dichlorotriazinyl)aminofluorescein

Cat. No. B148997
CAS RN: 51306-35-5
M. Wt: 495.3 g/mol
InChI Key: HWQQCFPHXPNXHC-UHFFFAOYSA-N
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Description

5-(4,6-Dichlorotriazinyl)aminofluorescein, also known as 5-DTAF, is a reactive dye with absorption/emission maxima of approximately 492/516 nm . Dichlorotriazines, which are part of the compound, readily modify amines in proteins, and are among the few reactive groups that are reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .


Chemical Reactions Analysis

5-DTAF is known to react with amines in proteins, and it is also reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .


Physical And Chemical Properties Analysis

5-DTAF is a reactive dye with absorption/emission maxima of approximately 492/516 nm . It is soluble in methanol, forming a clear to slightly hazy, yellow to orange solution .

Scientific Research Applications

1. Bleaching Mechanism in Cotton

A study explored the mechanism of bleaching cotton dyed with 5-(4,6-dichlorotriazinyl)aminofluorescein using hydrogen peroxide. This research presents a general strategy for investigating the mechanism and kinetics of bleaching, providing insights relevant to the textile industry (Winkler, Smith, & Compton, 1997).

2. Impact on Human Keratocyte Proliferation

Research indicated that 5-(4,6-dichlorotriazinyl)aminofluorescein inhibits human keratocyte proliferation in vitro. This finding is significant for understanding the effects of this compound in corneal wound healing and stromal collagen staining in vivo experimentation (Rofougaran, Pakkar, Wee, & McDonnell, 1997).

3. Fluorescence Sensing for Atrazine Detection

A novel fluorescence sensing strategy using 5-(4,6-dichlorotriazinyl)aminofluorescein was developed for detecting atrazine in water. This method involved magnetic molecularly imprinted polymer (MMIP) synthesis for atrazine recognition, showcasing the compound's application in environmental monitoring and analysis (Liu et al., 2016).

4. Cellulase Activity Detection Using Fluorescent Cellulose

5-(4,6-dichlorotriazinyl)aminofluorescein was used to prepare fluorescent microfibrils from bacterial cellulose for sensitive cellulase assays. This application is crucial for enzyme activity studies, particularly in the field of biotechnology and renewable energy (Helbert, Chanzy, Husum, Schülein, & Ernst, 2003).

5. Connective Tissue Remodeling Studies

The compound was used for studying connective tissue remodeling in corneal and scleral wounds in rabbits. This highlights its utility in biomedical research, particularly in understanding wound healing and tissue repair processes (Davison & Galbavy, 1986).

6. Immunofluorescence Applications

5-(4,6-dichlorotriazinyl)aminofluorescein was effectively used for conjugating fluorescein to immunoglobulins, demonstrating its role in enhancing immunofluorescence techniques. This application is significant in diagnostic and research laboratories (Blakeslee & Baines, 1976).

7. Microstructural Characterization in Hydrocolloids

The compound was employed in the staining and visualization of low acyl gellan gum microstructures. This application is vital for understanding the relationship between microstructure and mechanical properties in food science and material engineering (Norton, Hancocks, Spyropoulos, & Grover, 2016).

8. Marking Algae in Mixed Assemblages

5-(4,6-dichlorotriazinyl)aminofluorescein was adapted for use with algae, facilitating the marking of different algal genera in grazing studies. This highlights its utility in ecological and environmental research (Reiter, 1997).

properties

IUPAC Name

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQCFPHXPNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride)
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199306
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,6-Dichlorotriazinyl)aminofluorescein

CAS RN

51306-35-5
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
644
Citations
HY Ko, YH Lin, CJ Shih, YL Chen - journal of food and drug analysis, 2019 - Elsevier
Phenylenediamines (PDs), which are reported to cause allergic dermatitis and possess genotoxicity and carcinogenicity, are the ingredients used in permanent hair dyes. The …
Number of citations: 14 www.sciencedirect.com
AB Norton, RD Hancocks, F Spyropoulos, LM Grover - Food Hydrocolloids, 2016 - Elsevier
Although hydrocolloids are used in a wide range of applications, understanding of microstructural interactions in the past have often based solely on mechanical properties. Systems …
Number of citations: 6 www.sciencedirect.com
MNOE Khin, S Ahammed, F Zhong - Food Bioscience, 2021 - Elsevier
Visualization of the microstructure of hydrogels and the distribution of individual components in a binary polysaccharide hydrogel is often challenging due to its high-water content (up to …
Number of citations: 4 www.sciencedirect.com
JV Jester, PA Barry-Lane, WM Petroll, DR Olsen… - Cornea, 1997 - europepmc.org
Previous studies have shown that TGF beta 1 induces activation and myofibroblast transformation of cultured rabbit corneal keratocytes. To determine whether TGF beta has a similar …
Number of citations: 215 europepmc.org
G Liu, T Li, X Yang, Y She, M Wang, J Wang… - Carbohydrate …, 2016 - Elsevier
A novel fluorescence sensing strategy for determination of atrazine in tap water involving direct competition between atrazine and 5-(4,6-dichlorotriazinyl) aminofluorescein (5-DTAF), …
Number of citations: 65 www.sciencedirect.com
Y Li, WA Dick, OH Tuovinen - Biology and fertility of soils, 2004 - Springer
Direct microscopic observation of microorganisms is an important tool in many microbial studies. Such observations have been reported for Protozoa, fungi, inoculated bacteria, and …
Number of citations: 126 link.springer.com
L Cao, S Liang, X Tan, J Meng - Microchimica Acta, 2012 - Springer
We have developed two methods for the quantitation of gabapentin in human plasma. They are based on capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) …
Number of citations: 11 link.springer.com
W Helbert, H Chanzy, TL Husum, M Schülein… - …, 2003 - ACS Publications
To devise a sensitive cellulase assay based on substrates having most of the physical characteristics of native cellulose, 5-(4,6-dichlorotriazinyl)aminofluorescein (DTAF) was used as a …
Number of citations: 90 pubs.acs.org
M Zammarano, PH Maupin, LP Sung, JW Gilman… - ACS …, 2011 - ACS Publications
The morphological characterization of polymer nanocomposites over multiple length scales is a fundamental challenge. Here, we report a technique for high-throughput monitoring of …
Number of citations: 82 pubs.acs.org
LM Levine, ML Michener, MV Toth, BC Holwerda - Analytical biochemistry, 1997 - Elsevier
A fluorescence polarization assay was designed to measure proteolytic cleavage of a specific peptide substrate for human cytomegalovirus protease. The peptide substrate was …
Number of citations: 151 www.sciencedirect.com

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